9-{2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-12,13-dimethyl-2,9-diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),2,11,13-tetraen-8-one
Description
This compound features a tricyclic core (2,9-diazatricyclo[8.4.0.0³,⁷]tetradeca-1(10),2,11,13-tetraen-8-one) substituted with a 4-(4-methoxyphenyl)piperazine moiety linked via a 2-oxoethyl group. Its structural complexity arises from the fused bicyclic system and the presence of methyl groups at positions 12 and 13.
Properties
IUPAC Name |
5-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-7,8-dimethyl-1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O3/c1-18-15-24-25(16-19(18)2)31(27(33)22-5-4-6-23(22)28-24)17-26(32)30-13-11-29(12-14-30)20-7-9-21(34-3)10-8-20/h7-10,15-16,22H,4-6,11-14,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHJGPVYTTZQLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=O)C3CCCC3=N2)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-{2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-12,13-dimethyl-2,9-diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),2,11,13-tetraen-8-one typically involves multiple steps, including the formation of the piperazine ring, the introduction of the methoxyphenyl group, and the construction of the benzo[b]cyclopenta[e][1,4]diazepin core. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
9-{2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-12,13-dimethyl-2,9-diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),2,11,13-tetraen-8-one: can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Addition: Addition of atoms or groups to double or triple bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
The compound has been classified under the category of diazatricyclo compounds , which are known for their diverse biological activities. Research indicates that such compounds may exhibit the following pharmacological properties:
- Antitumor Activity : The structural characteristics of this compound suggest potential efficacy in targeting cancer cells. Several studies have explored similar diazatricyclo compounds for their ability to inhibit tumor growth and induce apoptosis in cancer cell lines .
- Antimicrobial Properties : Compounds with piperazine moieties have been investigated for their antimicrobial activities. The presence of the piperazine ring in this compound may enhance its interaction with microbial targets, leading to potential antibacterial or antifungal effects .
- Neuropharmacological Effects : Given the presence of the piperazine group, this compound could potentially interact with neurotransmitter receptors, suggesting possible applications in treating neurological disorders such as anxiety or depression .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves multi-step organic reactions that typically include heterocyclization and functional group modifications. Understanding the structure-activity relationship is crucial for optimizing its biological activity:
- Heterocyclic Framework : The diazatricyclo structure contributes to the compound's stability and reactivity, influencing its interactions with biological targets.
- Functional Groups : The presence of methoxyphenyl and piperazine groups enhances lipophilicity and bioavailability, which are critical for effective drug design.
Case Studies
- Cancer Research : A study published in a peer-reviewed journal demonstrated that similar diazatricyclo compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications to the piperazine component can enhance activity .
- Antimicrobial Evaluation : In vitro studies have shown that derivatives of compounds containing piperazine exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria . This highlights the potential for developing new antibiotics based on this compound's structure.
- Neuropharmacology Studies : Research into related piperazine-containing compounds has revealed their potential as anxiolytics and antidepressants, indicating that further exploration of this compound could lead to novel treatments for mental health disorders .
Mechanism of Action
The mechanism of action of 9-{2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-12,13-dimethyl-2,9-diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),2,11,13-tetraen-8-one involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate signaling pathways, leading to various biological effects. The compound’s structure allows it to bind to these targets with high affinity, influencing their activity and downstream effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Functional Group Variations
Key Observations :
- The target compound’s tricyclic core distinguishes it from Epimidin’s pyrazolopyrimidine system and AZD5153’s triazolopyridazine scaffold.
- The 2-oxoethyl linker is shared with Epimidin, suggesting a common pharmacophore for CNS activity .
Pharmacological and Physicochemical Properties
Key Observations :
Research Findings and Implications
- Structural-Activity Relationships (SAR) :
- Therapeutic Potential: While Epimidin is validated for seizures, the target compound’s tricyclic system could align with kinase or GPCR targets in oncology or CNS disorders.
Biological Activity
The compound 9-{2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-12,13-dimethyl-2,9-diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),2,11,13-tetraen-8-one (CAS Number: 1251590-55-2) is a complex organic molecule with significant potential for various biological applications. This article explores its biological activity, focusing on its pharmacological properties and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of this compound is C27H32N4O3, with a molecular weight of 460.6 g/mol. The structure features a piperazine ring, which is commonly associated with various pharmacological activities due to its ability to interact with multiple biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C27H32N4O3 |
| Molecular Weight | 460.6 g/mol |
| CAS Number | 1251590-55-2 |
Antimicrobial Activity
Research has indicated that compounds containing piperazine moieties often exhibit antimicrobial properties. The incorporation of the methoxyphenyl group may enhance the compound's efficacy against bacterial strains and fungi. Studies on similar piperazine derivatives have shown promising antibacterial activity against Gram-positive and Gram-negative bacteria .
Antidepressant Effects
Piperazine derivatives are also noted for their psychoactive properties. The specific structural features of this compound suggest potential antidepressant effects, similar to other piperazine-containing drugs used in treating mood disorders . The interaction of the piperazine ring with serotonin receptors could be a mechanism contributing to these effects.
Antitumor Activity
Preliminary studies indicate that compounds similar to this one may possess antitumor properties. The unique arrangement of functional groups could facilitate interactions with cellular targets involved in cancer proliferation and survival pathways. Further research is warranted to evaluate this compound's specific mechanisms and efficacy in cancer models.
Study 1: Antimicrobial Evaluation
A study focused on the synthesis of piperazine derivatives highlighted the antimicrobial potential of similar compounds. The synthesized derivative exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the piperazine structure can enhance antimicrobial properties .
Study 2: Neuropharmacological Assessment
In a neuropharmacological study involving various piperazine derivatives, compounds structurally related to the target compound demonstrated notable effects on serotonin and dopamine receptors. These interactions suggest that the compound could influence mood regulation and anxiety levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
